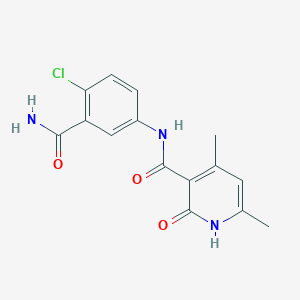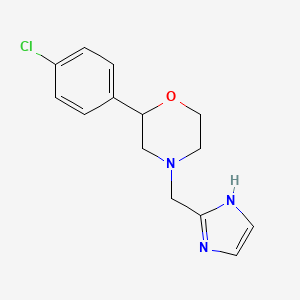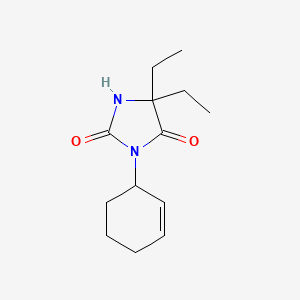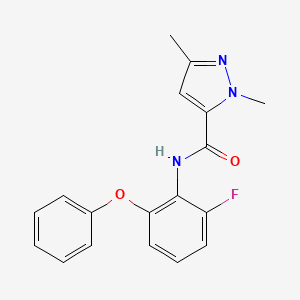
N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide, also known as CC-1065 analog, is a synthetic compound that has been extensively studied in scientific research. This compound has shown potential in various fields, including cancer research, due to its unique chemical structure and mechanism of action.
Mechanism of Action
N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog exerts its anti-tumor activity by binding to the minor groove of DNA and causing DNA damage. This binding is highly specific and occurs only in the presence of a specific DNA sequence. Once bound, N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog inhibits DNA synthesis, leading to cell death. The mechanism of action of N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog is unique and has been extensively studied in scientific research.
Biochemical and Physiological Effects:
N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog has been shown to have potent anti-tumor activity in various cancer cell lines. This compound has also been investigated for its potential use in the treatment of viral infections and autoimmune disorders. N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell death. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog has several advantages for lab experiments, including its potent anti-tumor activity and unique mechanism of action. However, this compound is highly toxic and requires expertise in handling and use. N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog also has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog. One area of research is the development of analogs with improved solubility and reduced toxicity. Another area of research is the investigation of the use of N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog in combination with other anti-cancer agents. N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog may also have potential in the treatment of viral infections and autoimmune disorders. Further research is needed to fully understand the potential of N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog in these areas.
In conclusion, N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog is a synthetic compound that has shown potential in various fields, including cancer research, due to its unique chemical structure and mechanism of action. This compound has been extensively studied in scientific research and has been shown to have potent anti-tumor activity. N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
Synthesis Methods
The synthesis of N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog involves several steps, including the preparation of the pyridine ring, the introduction of the amide group, and the chlorination of the phenyl ring. The final product is obtained through a coupling reaction between the pyridine and phenyl rings. The synthesis of N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog has been extensively studied in cancer research due to its potent anti-tumor activity. This compound has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell death. N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide analog has also been investigated for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders.
properties
IUPAC Name |
N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-7-5-8(2)18-14(21)12(7)15(22)19-9-3-4-11(16)10(6-9)13(17)20/h3-6H,1-2H3,(H2,17,20)(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQULSJZZUFRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4-chlorophenyl)-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)

![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)

![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)